GSK-1070916

Catalog No.
S548702
CAS No.
942918-07-2
M.F
C30H33N7O
M. Wt
507.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK-1070916

CAS Number

942918-07-2

Product Name

GSK-1070916

IUPAC Name

3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea

Molecular Formula

C30H33N7O

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C30H33N7O/c1-6-37-19-26(28(34-37)21-10-12-23(13-11-21)32-30(38)36(4)5)24-14-15-31-29-25(24)17-27(33-29)22-9-7-8-20(16-22)18-35(2)3/h7-17,19H,6,18H2,1-5H3,(H,31,33)(H,32,38)

InChI Key

QTBWCSQGBMPECM-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in DMSO, not soluble in water.

Synonyms

GSK 1070916; GSK-1070916; GSK 1070916; GSK1070916A; GSK-1070916A; GSK 1070916A; NMI-900; NMI 900; NMI900.

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C

The exact mass of the compound 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea is 507.27466 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK-1070916 (CAS: 942918-07-2) is a highly potent, reversible, ATP-competitive inhibitor of Aurora B and Aurora C kinases, originally developed as a targeted antineoplastic agent. In the context of procurement for biochemical and cellular assays, its primary value lies in its exceptional target affinity (Ki = 0.38 nM for Aurora B) and its >250-fold selectivity over the closely related Aurora A kinase [1]. Unlike earlier-generation multi-kinase inhibitors, GSK-1070916 features an azaindole-based core that confers an extremely slow dissociation rate from its target complex, resulting in prolonged enzyme inhibition [2]. These properties make it a critical tool compound for researchers requiring precise modulation of cytokinesis and chromosome segregation without the confounding off-target effects typical of broader anti-mitotic agents.

Procuring a generic pan-Aurora inhibitor (such as VX-680/Tozasertib) or a standard Aurora B inhibitor (such as AZD1152/Barasertib) as a substitute for GSK-1070916 introduces significant experimental risks. Pan-Aurora inhibitors inhibit Aurora A and B with roughly equal potency, which conflates Aurora A-mediated spindle assembly defects with Aurora B-mediated cytokinesis failure, making it impossible to isolate specific chromosomal passenger complex functions [1]. Furthermore, while Barasertib is also Aurora B-selective, both Barasertib and VX-680 exhibit standard, rapid dissociation kinetics. In contrast, GSK-1070916 possesses an exceptionally long residence time, with an enzyme-inhibitor dissociation half-life exceeding 480 minutes [2]. Substituting GSK-1070916 with fast-dissociating alternatives in washout assays or prolonged cellular monitoring workflows will result in premature kinase reactivation and irreproducible phenotypic readouts.

Isoform Selectivity: Aurora B vs. Aurora A

GSK-1070916 demonstrates profound selectivity for Aurora B over Aurora A, a critical differentiator from pan-Aurora inhibitors like VX-680. Biochemical assays reveal a Ki of 0.38 nM for the Aurora B/INCENP complex versus 490 nM for the Aurora A/TPX2 complex, yielding a >250-fold selectivity window [1]. In contrast, VX-680 inhibits all three Aurora isoforms with approximately equal potency [2]. This strict isoform selectivity ensures that observed cellular phenotypes are driven exclusively by Aurora B inhibition.

Evidence DimensionKinase Inhibition Selectivity (Ki)
Target Compound DataAurora B Ki = 0.38 nM; Aurora A Ki = 490 nM (>250-fold selectivity)
Comparator Or BaselineVX-680 (Pan-Aurora inhibitor with ~1-fold selectivity across isoforms A and B)
Quantified Difference>250-fold selectivity for Aurora B over Aurora A, compared to approximately equal inhibition for VX-680
ConditionsIn vitro biochemical kinase assay using recombinant Aurora B/INCENP and Aurora A/TPX2 complexes

Ensures high reproducibility in cell cycle assay workflows by allowing researchers to isolate Aurora B-specific functions without confounding centrosomal defects.

Target Engagement Kinetics: Ultra-Slow Dissociation Rate

A defining procurement advantage of GSK-1070916 is its distinct kinetic profile. While it is a reversible inhibitor, it exhibits an extremely slow dissociation half-life from the Aurora B enzyme (>480 minutes) [1]. This distinguishes it significantly from other clinical-stage Aurora inhibitors such as AZD1152 (Barasertib) and VX-680, which possess standard, rapid off-rates [2]. This prolonged target residence time ensures sustained kinase suppression even when free drug concentrations fluctuate or are removed.

Evidence DimensionEnzyme-Inhibitor Dissociation Half-Life
Target Compound Data>480 minutes (Aurora B/INCENP)
Comparator Or BaselineAZD1152 and VX-680 (Rapid dissociation kinetics)
Quantified DifferenceExceptionally prolonged residence time (>8 hours) compared to standard fast-reversible inhibitors
ConditionsTime-dependent inhibition and progress curve analysis of Aurora B/INCENP complex

Directly improves laboratory workflow fit for pulse-chase and washout experiments by enabling sustained target inhibition without requiring continuous drug exposure.

Kinome-Wide Off-Target Minimization

When selecting a kinase inhibitor for complex biological models, minimizing off-target activity is paramount. In a comprehensive screen against a panel of 328 human recombinant protein and lipid kinases, GSK-1070916 demonstrated exceptional cleanliness. Only 5 non-Aurora kinases exhibited IC50 values <100 nM, and all were >10-fold less sensitive than Aurora B [1]. This highly restricted off-target profile provides a distinct advantage over earlier-generation multi-kinase inhibitors, which often suffer from broad promiscuity.

Evidence DimensionKinome-wide Selectivity Profile
Target Compound DataOnly 5 of 328 non-Aurora kinases inhibited with IC50 < 100 nM
Comparator Or BaselineStandard multi-kinase inhibitors (Broad off-target inhibition profiles)
Quantified DifferenceHighly restricted off-target binding, with all secondary targets >10-fold less sensitive than the primary target
ConditionsIn vitro activity or binding assays against 328 unique human recombinant protein/lipid kinases

Enhances purity-linked usability and reproducibility in phenotypic screens by virtually eliminating cytotoxicity driven by unintended kinase inhibition.

Broad-Spectrum Cellular Potency Across Solid Tumors

GSK-1070916 provides highly reproducible antiproliferative efficacy across diverse genetic backgrounds. In cellular assays, it inhibits the proliferation of over 100 human tumor cell lines with a median EC50 of 8 nM, including potent activity in A549 lung cancer cells (EC50 = 7 nM) [1]. This consistent, low-nanomolar potency establishes it as a highly reliable positive control for cell viability and histone H3 phosphorylation assays, outperforming less potent baseline chemotherapeutics.

Evidence DimensionCellular Antiproliferative Potency (EC50)
Target Compound DataMedian EC50 = 8 nM across >100 tumor cell lines
Comparator Or BaselineStandard baseline antineoplastic agents (Typically micromolar potency)
Quantified DifferenceConsistent single-digit nanomolar potency across a massive diversity of tumor lineages
ConditionsIn vitro cell proliferation assays spanning broad tissue types (lung, colon, breast, leukemia)

Provides a highly reproducible, mainstream positive control for viability workflows across a massive diversity of tumor lineages.

Isoform-Specific Mitotic Pathway Isolation

Because GSK-1070916 exhibits >250-fold selectivity for Aurora B over Aurora A, it is a highly justified procurement choice for laboratories studying the chromosomal passenger complex. It allows researchers to specifically inhibit cytokinesis and histone H3 phosphorylation without inducing the centrosome maturation defects associated with pan-Aurora inhibitors like VX-680 [1].

Prolonged Target Engagement and Washout Assays

Due to its ultra-slow dissociation half-life (>480 minutes), GSK-1070916 is highly suited for experimental designs requiring transient drug exposure followed by prolonged target suppression. It is recommended for pulse-chase experiments and cell cycle synchronization protocols where fast-dissociating inhibitors like AZD1152 would fail to maintain kinase inhibition post-washout [2].

Benchmarking Novel Anti-Mitotic Agents

With its well-characterized kinome profile (only 5 off-targets <100 nM out of 328 kinases) and single-digit nanomolar cellular potency, GSK-1070916 serves as a robust reference compound. Industrial pharmacology groups should procure it to benchmark the in vitro efficacy, target engagement, and selectivity of next-generation Aurora kinase or cell-cycle inhibitors [3].

Complex 3D Co-Culture and Organotypic Models

In advanced preclinical models, such as organotypic cerebellum slice cultures for medulloblastoma, off-target toxicity can confound results. The high selectivity and potent on-target efficacy of GSK-1070916 make it a highly effective tool compound for these sensitive environments, enabling the study of tumor invasion and growth in a tissue context without broad cytotoxic interference [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

507.27465870 Da

Monoisotopic Mass

507.27465870 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8VLB51V7HO

Wikipedia

Gsk-1070916a

Dates

Last modified: 08-15-2023
1: Moy C, Oleykowski CA, Plant R, Greshock J, Jing J, Bachman K, Hardwicke MA, Wooster R, Degenhardt Y. High chromosome number in hematological cancer cell lines is a negative predictor of response to the inhibition of Aurora B and C by GSK1070916. J Transl Med. 2011 Jul 15;9:110. doi: 10.1186/1479-5876-9-110. PubMed PMID: 21762492; PubMed Central PMCID: PMC3146841.
2: Zhang B, Li Y, Zhang H, Ai C. 3D-QSAR and Molecular Docking Studies on Derivatives of MK-0457, GSK1070916 and SNS-314 as Inhibitors against Aurora B Kinase. Int J Mol Sci. 2010 Nov 2;11(11):4326-47. doi: 10.3390/ijms11114326. PubMed PMID: 21151441; PubMed Central PMCID: PMC3000085.
3: Adams ND, Adams JL, Burgess JL, Chaudhari AM, Copeland RA, Donatelli CA, Drewry DH, Fisher KE, Hamajima T, Hardwicke MA, Huffman WF, Koretke-Brown KK, Lai ZV, McDonald OB, Nakamura H, Newlander KA, Oleykowski CA, Parrish CA, Patrick DR, Plant R, Sarpong MA, Sasaki K, Schmidt SJ, Silva DJ, Sutton D, Tang J, Thompson CS, Tummino PJ, Wang JC, Xiang H, Yang J, Dhanak D. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. J Med Chem. 2010 May 27;53(10):3973-4001. doi: 10.1021/jm901870q. PubMed PMID: 20420387.
4: Medina JR, Grant SW, Axten JM, Miller WH, Donatelli CA, Hardwicke MA, Oleykowski CA, Liao Q, Plant R, Xiang H. Discovery of a new series of Aurora inhibitors through truncation of GSK1070916. Bioorg Med Chem Lett. 2010 Apr 15;20(8):2552-5. doi: 10.1016/j.bmcl.2010.02.091. Epub 2010 Mar 1. PubMed PMID: 20335034.
5: Hardwicke MA, Oleykowski CA, Plant R, Wang J, Liao Q, Moss K, Newlander K, Adams JL, Dhanak D, Yang J, Lai Z, Sutton D, Patrick D. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Mol Cancer Ther. 2009 Jul;8(7):1808-17. doi: 10.1158/1535-7163.MCT-09-0041. Epub 2009 Jun 30. PubMed PMID: 19567821.
6: Anderson K, Lai Z, McDonald OB, Stuart JD, Nartey EN, Hardwicke MA, Newlander K, Dhanak D, Adams J, Patrick D, Copeland RA, Tummino PJ, Yang J. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1. Biochem J. 2009 May 13;420(2):259-65. doi: 10.1042/BJ20090121. PubMed PMID: 19284385.

Explore Compound Types